molecular formula C7H6BrN3 B1403372 3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 1374652-69-3

3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine

Cat. No. B1403372
M. Wt: 212.05 g/mol
InChI Key: NKFFPLLFBPKILJ-UHFFFAOYSA-N
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Description

“3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine” is a heterocyclic compound. It’s similar to “5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine”, which has a molecular weight of 212.05 .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Development

3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine and its derivatives are pivotal in the synthesis of various polyheterocyclic ring systems and are often used as precursors. For example, they react with arylidene malononitriles and ethyl acetoacetate to yield pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives. Such compounds are valuable in constructing new tetra- and penta-heterocyclic compounds when reacted with bis-nucleophilic reagents. The synthesized pyrazolo[3,4-b]pyridine-based heterocycles have shown promising in vitro antibacterial properties, highlighting their potential biomedical applications (Abdel‐Latif et al., 2019).

Hydrogen-bonded Dimer and Chain of Rings Formation

In the realm of crystallography, derivatives of 3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine contribute significantly. For instance, molecules like 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine exhibit fascinating molecular structures, forming dimers and chains of rings through hydrogen bonds, showcasing its potential in designing novel molecular architectures (Quiroga et al., 2010).

Photoreactivity Studies

The derivatives of 3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine exhibit diverse photoreactions, such as excited-state intramolecular proton transfer (ESIPT) and excited-state intermolecular double-proton transfer (ESDPT), when studied through spectroscopic methods. This diversity in photoreaction types underscores the potential of these compounds in photophysical studies and possibly in the development of novel photoreactive materials (Vetokhina et al., 2012).

Antibacterial and Antioxidant Activities

3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine derivatives have been synthesized and shown to possess significant antibacterial and antioxidant properties. Compounds like 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked with various sulfonamide derivatives have exhibited excellent activity against both Gram-positive and Gram-negative bacterial strains. They also demonstrated moderate to good antioxidant properties, indicating their potential in therapeutic applications (Variya et al., 2019).

Ultrasound-promoted Synthesis

The compound has been used in ultrasound-promoted regioselective synthesis processes, such as the creation of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, showcasing its versatility in modern synthetic chemistry methodologies (Nikpassand et al., 2010).

Future Directions

While specific future directions for “3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine” are not available, similar compounds like pyrazolo[3,4-b]pyridine derivatives have potential for further exploration as TRK inhibitors .

properties

IUPAC Name

3-bromo-5-methyl-2H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-2-5-6(3-9-4)10-11-7(5)8/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFFPLLFBPKILJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NN=C2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260447
Record name 3-Bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine

CAS RN

1374652-69-3
Record name 3-Bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374652-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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